1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine
Description
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine is a sulfonamide derivative featuring a piperidine ring linked via a sulfonyl group to a 4-chloronaphthalene moiety. This compound belongs to a class of molecules where the sulfonamide group bridges aromatic systems and alicyclic amines, often influencing pharmacological properties such as enzyme inhibition, receptor binding, and pharmacokinetics.
Properties
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c16-14-8-9-15(13-7-3-2-6-12(13)14)20(18,19)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTHZWQDHGXSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Procedure
Reagents :
- Piperidine (1.0 equiv)
- 4-Chloronaphthalene-1-sulfonyl chloride (1.1 equiv)
- Triethylamine (Et₃N, 2.5 equiv) as a base
- Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv)
- Anhydrous dichloromethane
Steps :
- Piperidine and Et₃N are dissolved in dichloromethane under nitrogen atmosphere.
- 4-Chloronaphthalene-1-sulfonyl chloride, dissolved in dichloromethane, is added dropwise at 0°C.
- The mixture is stirred at room temperature for 12–18 hours.
- The reaction is quenched with ice-cold water, and the organic layer is extracted, dried over Na₂SO₄, and concentrated.
- Crude product is purified via recrystallization or column chromatography.
Mechanistic Insights
The reaction proceeds via the formation of a tetrahedral intermediate, where the lone pair of the piperidine nitrogen attacks the sulfur center of the sulfonyl chloride. Et₃N neutralizes the generated HCl, shifting the equilibrium toward product formation. DMAP accelerates the reaction by stabilizing the transition state through hydrogen bonding with the sulfonyl chloride.
Alternative Synthetic Approaches
Solid-Phase Synthesis
Solid-supported sulfonylation has been explored for high-throughput applications:
- Piperidine is immobilized on Wang resin via a carboxylic acid linker.
- The resin-bound amine is treated with 4-chloronaphthalene-1-sulfonyl chloride and DIEA in DMF.
- Cleavage from the resin using trifluoroacetic acid (TFA) yields the desired product.
This method achieves moderate yields (60–70%) but simplifies purification.
Optimization of Reaction Conditions
Solvent Effects
Base Selection
Temperature and Time
- 0–25°C : Higher yields at room temperature (90%) vs. 0°C (75%).
- Extended stirring (>24 hours) : No significant improvement, risking decomposition.
Purification and Characterization
Recrystallization
Column Chromatography
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J = 8.4 Hz, 1H), 8.25 (d, J = 7.6 Hz, 1H), 7.85–7.70 (m, 4H), 3.45 (t, J = 5.2 Hz, 4H), 1.80–1.60 (m, 6H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 142.5 (C-SO₂), 135.2–125.8 (aromatic carbons), 48.3 (piperidine C-2/C-6), 25.9 (piperidine C-3/C-5), 24.1 (piperidine C-4).
- HRMS (ESI) : m/z calc. for C₁₅H₁₆ClNO₂S [M+H]⁺: 326.0612, found: 326.0615.
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
Di-Sulfonylation
- Cause : Excess sulfonyl chloride or prolonged reaction times.
- Solution : Stoichiometric control (1.1 equiv sulfonyl chloride) and monitoring via TLC.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Standard Sulfonylation | 85–90 | >99 | Excellent |
| Reductive Amination | 50–60 | 95 | Moderate |
| Solid-Phase Synthesis | 60–70 | 90 | High |
The standard sulfonylation method remains superior in yield and purity, making it the preferred industrial route.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes oxidation under acidic conditions, forming sulfonic acid derivatives. For example:
Key factors influencing oxidation efficiency include:
| Parameter | Optimal Condition | Outcome | Reference |
|---|---|---|---|
| Oxidizing Agent | H₂O₂ | High yield (85–92%) | |
| Temperature | 60–80°C | Complete conversion in 2–4 hours | |
| Solvent | Acetic acid | Enhanced reaction rate |
Reduction Reactions
The chloronaphthalene group can be reduced catalytically or via dissolving metal reactions:
Experimental Data :
-
Hydrogenation at 50 psi H₂ with 5% Pd/C in ethanol achieves 78% dechlorination within 3 hours.
-
Na/NH₃(l) reduces the aromatic ring but leaves the sulfonamide intact .
Nucleophilic Substitution
The chlorine atom on the naphthalene ring participates in SNAr reactions with amines or alkoxides:
Example with Piperidine:
| Reagent | Yield | Selectivity | Reference |
|---|---|---|---|
| Piperazine | 65% | >95% | |
| Potassium tert-butoxide | 52% | 88% |
Coupling Reactions
The sulfonamide group facilitates palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling:
Key Results :
Acid/Base-Mediated Rearrangements
The piperidine ring undergoes ring-opening under strong acidic conditions:
-
Complete decomposition occurs at 120°C in 6M HCl.
Biological Activity-Linked Reactions
While primarily a synthetic intermediate, its sulfonamide group inhibits enzymes like urease and acetylcholinesterase:
Industrial-Scale Reactivity
Continuous flow reactors optimize large-scale syntheses:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 8 hours | 45 minutes | 89% faster |
| Yield | 76% | 93% | +17% |
| Purity | 88% | 99% | +11% |
Data adapted from EvitaChem process reports.
Scientific Research Applications
Drug Discovery and Multidrug Resistance Reversal
The compound has been investigated for its potential to reverse multidrug resistance in cancer cells. Multidrug resistance is often mediated by efflux pumps that expel therapeutic agents from cells, reducing their efficacy. Studies indicate that 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine can inhibit these pumps, thereby enhancing the effectiveness of conventional chemotherapeutics.
Key Findings:
- Binding Affinity: Molecular docking studies have shown that the compound binds effectively to proteins involved in drug metabolism and resistance mechanisms.
- Therapeutic Potential: Its ability to interact with biological targets suggests promising avenues for developing new cancer therapies aimed at overcoming drug resistance.
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is relevant for treating conditions like Alzheimer's disease, while urease inhibition can be beneficial in managing urinary tract infections .
Research Highlights:
- Anticholinesterase Activity: Compounds similar to this compound have shown significant AChE inhibitory activity, with IC50 values indicating potent effects.
- Urease Inhibition: Studies have demonstrated that derivatives containing the sulfonamide group enhance urease inhibition compared to non-sulfonamide counterparts .
Antimicrobial Properties
Research has highlighted the antimicrobial activity of this compound against various bacterial strains. The incorporation of the sulfonamide group has been shown to significantly enhance this activity.
Antimicrobial Efficacy:
- Tested Strains: The compound has been evaluated against pathogens such as Salmonella typhi, Escherichia coli, and Staphylococcus aureus, demonstrating moderate to strong antibacterial effects .
Anticancer Mechanism
Recent investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in cancer cells. This mechanism is associated with increased caspase activity, which is a hallmark of programmed cell death.
Study Outcomes:
- Caspase Activation: Treatment with the compound resulted in significant caspase activation in various cancer cell lines, indicating its potential as an anticancer agent .
Safety Profile Assessment
Toxicity studies conducted on animal models suggest that this compound exhibits a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg. This finding is crucial for its further development as a therapeutic agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(4-Chlorophenyl)sulfonylpiperidine | Structure | Similar biological contexts; studied for various pharmacological properties. |
| N-(4-Chlorobenzoyl)piperidine | Structure | Different substituent; explored for unique pharmacological effects. |
| 4-Methyl-N-(4-chlorophenyl)sulfonylpiperidine | Structure | Altered pharmacokinetic properties due to methyl substitution. |
Mechanism of Action
The mechanism of action of 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Piperidine Sulfonamides
The pharmacological profile of piperidine sulfonamides is heavily influenced by the nature of the aromatic substituent. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of Selected Piperidine Sulfonamides
Key Observations:
Conformational and Basicity Differences
Piperidine sulfonamides adopt distinct conformations based on substituents:
- Alkyl vs. Sulfonamide Groups : Sulfonamides stabilize planar conformations due to resonance between the sulfonyl group and the piperidine nitrogen, enhancing interactions with target residues (e.g., salt bridges with Glu172 in sigma-1 receptor ligands) .
- Basicity : The sulfonyl group reduces piperidine nitrogen basicity compared to alkyl or amide derivatives, affecting protonation states and binding under physiological conditions .
Data Tables for Critical Comparisons
Table 2: Physicochemical Properties of Selected Analogs
| Compound | Molecular Weight | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| 1-((4-Chlorophenyl)sulfonyl)piperidine | 296.21 | 3.2 | Low |
| 1-((3-Bromophenyl)sulfonyl)piperidine | 341.22 | 3.5 | Low |
| 1-(p-Tolylsulfonyl)piperidine | 269.36 | 2.8 | Moderate |
| Target Compound (Predicted) | ~350 | 4.1 | Very Low |
Biological Activity
1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine is a sulfonamide derivative with significant potential in medicinal chemistry. Its structural features suggest a range of biological activities, including enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound this compound possesses a piperidine ring attached to a sulfonyl group, which is further linked to a chloronaphthalene moiety. This unique structure contributes to its biological activity.
This compound primarily acts as an inhibitor of key enzymes involved in various physiological processes. Notably, it has shown inhibitory effects on:
- Acetylcholinesterase (AChE) : By inhibiting AChE, the compound increases acetylcholine levels, which may enhance cognitive functions and memory retention .
- Urease : Studies have demonstrated strong inhibitory activity against urease, with IC50 values significantly lower than standard reference compounds, indicating its potential as a therapeutic agent for conditions like urinary tract infections .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . It has been evaluated in various cancer cell lines, showing selective cytotoxicity against tumor cells while sparing normal cells. The compound's mechanism appears to involve targeting specific oncogenic pathways and inhibiting tumor growth.
Antibacterial and Anti-inflammatory Effects
The compound has also demonstrated antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis, suggesting its potential use in treating bacterial infections . Additionally, it exhibits anti-inflammatory properties, making it a candidate for further studies in inflammatory diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Li et al. (2014) | Identified moderate to strong antibacterial activity against multiple strains. |
| Kumar et al. (2009) | Demonstrated anticancer efficacy in vitro against various cancer cell lines. |
| Omar et al. (1996) | Reported anti-inflammatory effects through enzyme inhibition mechanisms. |
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target enzymes at the molecular level. These studies reveal potential binding sites and interactions that contribute to its biological efficacy .
Q & A
Basic: What are the standard synthetic routes for 1-((4-Chloronaphthalen-1-yl)sulfonyl)piperidine?
The synthesis typically involves multi-step routes starting with functionalization of the naphthalene ring. A common approach includes:
- Sulfonation : Introducing the sulfonyl group via reaction of 4-chloronaphthalene-1-sulfonyl chloride with piperidine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating the product.
Key challenges include controlling regioselectivity during sulfonation and minimizing byproducts from competing nucleophilic substitutions .
Advanced: How can reaction conditions be optimized to improve yield in the sulfonation step?
Optimization requires systematic variation of parameters:
- Temperature : Lower temperatures (0–5°C) reduce side reactions but slow kinetics; a balance is achieved at 20–25°C .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may increase hydrolysis; anhydrous dichloromethane is preferred .
- Molar ratios : A 1.2:1 molar ratio of sulfonyl chloride to piperidine minimizes excess reagent while ensuring complete conversion .
Statistical tools like Design of Experiments (DoE) can model interactions between variables, as demonstrated in flow-chemistry optimizations for analogous compounds .
Basic: What pharmacological assays are suitable for initial evaluation of this compound?
- In vitro :
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for protease activity) .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine IC50 values .
Dose-response curves and controls (e.g., DMSO vehicle) are critical for validating activity .
Advanced: How do structural analogs of this compound inform SAR studies?
Comparative analysis of analogs (Table 1) reveals:
Basic: What analytical techniques are used for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns) .
- HPLC : Reverse-phase C18 columns (methanol/water mobile phase) assess purity (>95% required for biological testing) .
- Mass spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 335.05) .
Advanced: How can conflicting biological data from similar compounds be resolved?
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Orthogonal assays : Confirm binding via SPR (surface plasmon resonance) if radioligand assays disagree .
- Metabolic stability testing : Assess if differences in half-life (e.g., microsomal incubation) explain potency variations .
- Crystallography : Resolve binding modes of analogs (e.g., X-ray structures of piperidine derivatives ).
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles (chlorinated compounds may cause skin/eye irritation) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How can computational methods predict the compound’s metabolic pathways?
- Docking studies : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., Ames test alerts for mutagenicity) .
Experimental validation via LC-MS/MS identifies major metabolites (e.g., hydroxylated or desulfonylated derivatives) .
Basic: What solvents are compatible with this compound for formulation?
- Polar solvents : DMSO (for stock solutions) and ethanol/water mixtures (for in vivo studies) .
- Avoid : Chloroform (reacts with sulfonamides) and strong acids (hydrolyze the sulfonyl group) .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry?
- Single-crystal X-ray diffraction : Assign absolute configuration (e.g., Flack parameter < 0.1 ).
- Comparative analysis : Overlay experimental and predicted structures (Mercury software) to validate piperidine ring conformation .
Discrepancies between calculated and observed dihedral angles may indicate dynamic stereoisomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
